(3-(1H-Pyrrol-1-yl)propyl)Zinc bromide
Description
(3-(1H-Pyrrol-1-yl)propyl)zinc bromide is an organozinc compound characterized by a pyrrole heterocycle attached via a three-carbon propyl chain to a zinc bromide moiety. Its structure combines the nucleophilic reactivity of organozinc reagents with the electron-rich aromatic properties of pyrrole, making it valuable for synthetic applications.
Synthesis: Typically prepared via transmetallation, where a (3-(1H-Pyrrol-1-yl)propyl) Grignard or lithium reagent reacts with zinc bromide (ZnBr₂). This method aligns with established organometallic synthesis protocols, as seen in analogous cobalt complexes .
Properties
Molecular Formula |
C7H10BrNZn |
|---|---|
Molecular Weight |
253.4 g/mol |
IUPAC Name |
bromozinc(1+);1-propylpyrrole |
InChI |
InChI=1S/C7H10N.BrH.Zn/c1-2-5-8-6-3-4-7-8;;/h3-4,6-7H,1-2,5H2;1H;/q-1;;+2/p-1 |
InChI Key |
YHGMGEIEPYGSCF-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCN1C=CC=C1.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-pyrrol-1-yl)propyl)zinc bromide typically involves the reaction of 3-(1H-pyrrol-1-yl)propyl bromide with zinc in the presence of THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction can be represented as follows:
[ \text{3-(1H-pyrrol-1-yl)propyl bromide} + \text{Zn} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the inert atmosphere and precise control of reaction conditions, such as temperature and concentration.
Chemical Reactions Analysis
Types of Reactions
(3-(1H-pyrrol-1-yl)propyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the coupling of this compound with an organic halide in the presence of a palladium catalyst. The reaction is typically carried out in an inert atmosphere at moderate temperatures.
Addition Reactions: The compound can react with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.
Major Products
The major products of reactions involving this compound are typically substituted pyrrole derivatives, which can be further functionalized for various applications.
Scientific Research Applications
(3-(1H-pyrrol-1-yl)propyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, by introducing pyrrole-containing groups.
Industry: The compound is used in the production of advanced materials, such as conducting polymers and organic semiconductors.
Mechanism of Action
The mechanism by which (3-(1H-pyrrol-1-yl)propyl)zinc bromide exerts its effects in chemical reactions involves the transfer of the pyrrole-containing group to an electrophilic partner. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Reactivity and Stability
Key Insights :
- The pyrrole group in the target compound stabilizes the zinc center through π-interactions, reducing decomposition rates compared to simpler alkylzinc bromides.
- Unlike electrophilic alkylating agents (e.g., 3-(Boc-amino)propyl bromide), organozinc reagents participate in metal-mediated cross-couplings .
Comparison :
- Both organozinc and organocobalt compounds rely on transmetallation from Grignard reagents, but cobalt complexes often form solvated structures (e.g., benzene-coordinated PhCoBr·C₆H₆) .
Functional Differences :
- The zinc compound enables precise installation of pyrrole motifs, critical in drug design (e.g., kinase inhibitors).
- In contrast, 3-(Boc-amino)propyl bromide is a staple in Boc-protection strategies and nucleophilic substitutions .
Research Findings and Challenges
- Organozinc vs. Alkyl Bromides: Organozinc reagents offer superior functional group tolerance in cross-couplings compared to traditional alkylating agents, though they require stringent handling.
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